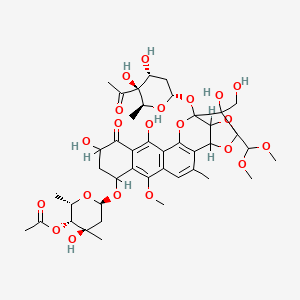

Trioxacarcin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trioxacarcin B were isolated from the culture broth of Streptomyces bottropensis DO-45 and shown to possess anti-tumor activity in murine models as well as gram-positive antibiotic activity. The trioxacarcins are polyoxygenated, structurally complex natural products that potently inhibit the growth of cultured human cancer cells. Natural products that bind and often covalently modify duplex DNA figure prominently in chemotherapy for human cancers.

Aplicaciones Científicas De Investigación

Synthesis of Trioxacarcin B

The synthesis of this compound has been a focus of research due to the compound's complex structure. Recent studies have developed efficient synthetic routes that allow for the production of Trioxacarcin analogs in sufficient quantities for biological evaluation.

Key Points in Synthesis:

- Modular Approach: The synthesis employs a modular strategy using components of similar complexity, which enhances scalability and efficiency .

- Convergent Synthesis: A highly convergent synthetic route has been established, facilitating the preparation of diverse trioxacarcin analogs .

- Biological Evaluation: These synthetic approaches enable comprehensive evaluations of trioxacarcins as potential chemotherapeutic agents .

This compound exhibits remarkable biological activity, particularly against cancer cells. Its mechanism primarily involves:

- DNA Intercalation: The compound intercalates between DNA bases, which can lead to structural distortions and hinder replication and transcription processes .

- Alkylation: this compound can form covalent bonds with DNA, resulting in adducts that may trigger cellular repair mechanisms or induce apoptosis .

Table 1: Biological Activity of this compound Against Cancer Cell Lines

| Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 0.5 | DNA intercalation and alkylation |

| MCF-7 (Breast Cancer) | 0.3 | DNA damage response activation |

| A549 (Lung Cancer) | 0.4 | Induction of apoptosis |

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various models:

- In Vitro Studies: this compound showed significant cytotoxicity in cultured human cancer cells, with IC50 values in the nanomolar range across multiple cancer types .

- In Vivo Studies: Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent .

Potential Therapeutic Uses

The unique properties of this compound suggest several therapeutic applications:

- Chemotherapy: Given its potent anti-cancer activity, there is ongoing interest in developing this compound as a chemotherapeutic agent for various malignancies.

- Combination Therapies: Research is exploring its use in combination with other chemotherapeutics to enhance efficacy and reduce resistance .

Análisis De Reacciones Químicas

Glycosylation Reactions

Trioxacarcin B features a trioxacarcinose B sugar moiety linked to a polycyclic core . Glycosylation reactions involving trioxacarcinose B donors are notable for their compatibility with the spiro epoxide function that links trioxacarcinose B to the sterically hindered hemiketal function of the polycyclic core .

1.1. Protection of the 3-Hydroxyl Substituent

For successful coupling of trioxacarcinose B, protection of the 3-hydroxyl substituent is essential. In contrast, the tertiary alcohol function at position C4 does not require protection .

1.2. Glycosidic Activation

Efficient glycosidic coupling requires orthogonal modes of glycosidic activation for the sequential glycosidic couplings leading to trioxacarcin A .

1.3. Stability of Acetyl Protective Groups

The 3-O-acetyl protective group of the trioxacarcinose B residue is less stable towards methanolysis compared to the acetate ester within the methyl α-trioxacarcinose A residue. This is because the α-trioxacarcinose A acetate ester is flanked on both sides by methyl groups, whereas the 3-O-acetyl protective group of the trioxacarcinose B residue has only one flanking methyl group .

Alkylation of dsDNA

Trioxacarcins, including this compound, have reactive epoxide moieties that covalently alkylate the N7 of guanine in d(GT) dinucleotides, leading to the formation of stable DNA lesions .

Biological Activity and Structural Features

4.1. Anti-cancer Activity

Trioxacarcins exhibit potent activity against cultured human cancer cells . Structural modifications and the synthesis of analogs retain antiproliferative activity .

4.2. Structural Complexity

Trioxacarcins are highly oxygenated, polycyclic aromatic natural products with remarkable structural complexity .

This compound Analogs and their activity

The creation of this compound analogs is achieved through the modification of modular components, often assembled in 11 steps or fewer . The majority of these analogs have demonstrated activity in antiproliferative assays using cultured human cancer cells .

Propiedades

Número CAS |

81534-36-3 |

|---|---|

Fórmula molecular |

C42H54O21 |

Peso molecular |

894.9 g/mol |

Nombre IUPAC |

[(2S,3R,4R,6R)-6-[[17-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13,18-trihydroxy-18-(hydroxymethyl)-6-methoxy-3-methyl-11-oxo-16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaen-8-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C42H54O21/c1-15-10-20-27(31(49)29-28(32(20)53-7)22(11-21(46)30(29)48)59-25-13-38(6,50)35(16(2)56-25)58-19(5)45)33-26(15)34-36-41(61-33,39(51,14-43)42(62-34,63-36)37(54-8)55-9)60-24-12-23(47)40(52,17(3)44)18(4)57-24/h10,16,18,21-25,34-37,43,46-47,49-52H,11-14H2,1-9H3/t16-,18-,21?,22?,23+,24-,25-,34?,35+,36?,38+,39?,40+,41?,42?/m0/s1 |

Clave InChI |

CQJDAANTQZISCH-HTEYAJGQSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)OC8CC(C(C(O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |

SMILES isomérico |

C[C@H]1[C@H]([C@](C[C@@H](O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)O[C@H]8C[C@H]([C@]([C@@H](O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)OC8CC(C(C(O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Trioxacarcin B; Trioxacarcin-B; TrioxacarcinB; DC-45-B1; Antibiotic DC 45B1; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.